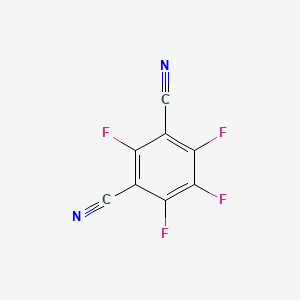

Tetrafluoroisophthalonitrile

描述

Significance of Fluorinated Aromatic Nitriles in Contemporary Chemistry

Fluorinated aromatic nitriles represent a class of organic compounds that have garnered considerable attention in modern chemistry due to the unique combination of properties conferred by both the fluorine atoms and the nitrile functional groups. The incorporation of fluorine into an aromatic ring fundamentally alters the molecule's physical, chemical, and biological characteristics. researchgate.netmdpi.com

The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart enhanced thermal stability and chemical resistance to the aromatic system. chemimpex.comalfachemch.com This makes fluorinated compounds, including aromatic nitriles, highly desirable for the development of high-performance materials, such as specialty polymers and advanced coatings that can withstand harsh environmental or operational conditions. chemimpex.comalfachemsp.comsciengine.com

From an electronic standpoint, the strongly electron-withdrawing nature of fluorine atoms significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. This property is extensively exploited in organic synthesis. Furthermore, the nitrile (-C≡N) groups are exceptionally versatile functional groups. They can be converted into a wide array of other functionalities, including amines, carboxylic acids, and various heterocyclic systems, through reactions like reduction, hydrolysis, and cycloaddition. ontosight.airsc.org This synthetic flexibility makes fluorinated aromatic nitriles valuable building blocks and intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. researchgate.netchemimpex.comontosight.ai The strategic placement of fluorine and nitrile groups allows for precise tuning of a molecule's properties, which is a central theme in contemporary chemical research. oup.com

Historical Context of Tetrafluoroisophthalonitrile in Academic Inquiry

The academic exploration of this compound is situated within the broader history of organofluorine chemistry, which began to flourish significantly in the mid-20th century. While the discovery of polytetrafluoroethylene (PTFE) in 1938 highlighted the unique properties of fluorinated polymers, the synthesis and study of specific fluorinated aromatic building blocks followed as the field matured. mdpi.com

By the late 1960s, research into the reactions of various fluoroaromatic nitriles was being published, indicating that compounds like this compound were accessible for academic study. acs.org The synthesis of this compound can be achieved through several methods, including the direct fluorination of isophthalonitrile or the reaction of tetrafluorobenzene with a source of the cyanide group, such as cyanogen (B1215507) chloride. ontosight.ai

A pivotal development that significantly boosted the profile of this compound occurred more recently with the rise of photoredox catalysis in organic synthesis. princeton.edu This field, which saw initial developments in the late 1970s and a major resurgence in the 2000s, relies on photocatalysts that can mediate electron transfer reactions upon absorption of visible light. princeton.eduorgsyn.orgbeilstein-journals.org In 2016, it was demonstrated that this compound is a key precursor for the synthesis of the highly efficient organic photocatalyst 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile, commonly known as 4CzIPN. orgsyn.org This discovery positioned this compound as a critical starting material in the development of metal-free catalytic systems for a wide range of chemical transformations.

Scope and Research Trajectory of this compound Studies

The research trajectory of this compound has expanded from a niche chemical intermediate to a versatile platform molecule with a diverse and growing range of applications. Initial interest was likely driven by its potential as a monomer for creating highly stable fluorinated polymers and resins. chemimpex.comalfachemsp.com Its robust, tetrafluorinated aromatic core makes it an ideal candidate for producing materials used in aerospace, electronics, and protective coatings where thermal and chemical resilience are paramount. chemimpex.comalfachemch.com

The synthetic utility of this compound has been a consistent focus of research. It serves as a foundational building block for more complex molecules. Studies have demonstrated its use in the synthesis of:

Antimicrobial agents: The compound and its derivatives have been investigated for their activity against various bacteria and fungi. chemicalbook.com

Pharmaceutical intermediates: Its structure is incorporated into more complex molecules in drug discovery programs. chemimpex.comontosight.ai

Advanced materials: Researchers have used it to create nanocomposites with enhanced mechanical and thermal properties. alfachemch.comalfachemsp.com

A significant and modern research thrust is its application in photoredox catalysis. As the precursor to the widely used organic photocatalyst 4CzIPN, this compound is central to studies developing new, sustainable chemical reactions. orgsyn.orgorgsyn.orgucl.ac.uk This has spurred research into scalable and efficient syntheses of the catalyst from this starting material. orgsyn.orgucl.ac.uk

More recent investigations are exploring the use of this compound and its derivatives in cutting-edge technologies. For instance, its isomers have been studied as electrolyte additives to improve the performance and stability of high-voltage lithium metal batteries. The unique electronic properties of the molecule continue to be a subject of fundamental research, including detailed experimental and theoretical charge density studies to understand intermolecular interactions.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 2377-81-3 | alfachemch.comchemicalbook.comindofinechemical.com |

| Molecular Formula | C₈F₄N₂ | chemimpex.comindofinechemical.comnih.gov |

| Molecular Weight | 200.09 g/mol | alfachemch.comindofinechemical.comnih.gov |

| Appearance | White to light yellow powder/crystal | chemimpex.comalfachemch.com |

| Melting Point | 75 - 79 °C | chemimpex.comindofinechemical.com |

| IUPAC Name | 2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile | nih.gov |

Table 2: Major Research Applications of this compound

| Application Area | Description | Key Research Findings | References |

| Polymer Science | Monomer for high-performance fluorinated polymers and coatings. | Imparts high thermal stability and chemical resistance to the resulting polymers. Used in aerospace and electronics. | chemimpex.comalfachemch.comalfachemsp.comsciengine.com |

| Organic Synthesis | Precursor for the organic photocatalyst 4CzIPN. | Enables metal-free, visible-light-mediated synthesis of complex organic molecules. Scalable syntheses have been developed. | orgsyn.orgorgsyn.orgucl.ac.uk |

| Medicinal Chemistry | Building block for bioactive compounds. | Derivatives have shown antimicrobial activity against various pathogens. Used as an intermediate in drug discovery. | ontosight.aichemicalbook.com |

| Materials Science | Component in advanced materials. | Used in the development of nanocomposites with enhanced mechanical properties and thermal stability. | alfachemch.comalfachemsp.com |

| Energy Storage | Precursor for electrolyte additives. | Isomers have been investigated to form stable interphases in high-voltage lithium metal batteries. |

Structure

3D Structure

属性

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHMPQKZPHOCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345939 | |

| Record name | Tetrafluoroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377-81-3 | |

| Record name | Tetrafluoroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroisophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for Tetrafluoroisophthalonitrile

Halogen Exchange Reactions for Tetrafluoroisophthalonitrile Synthesis

The most prevalent method for synthesizing this compound involves a halogen exchange (Halex) reaction, specifically the fluorination of a chlorinated precursor. This process has been the subject of extensive research to optimize reaction conditions and improve yields.

Fluorination of Tetrachloroisophthalonitrile via Alkali Metal Fluorides

The cornerstone of this compound synthesis is the substitution of chlorine atoms with fluorine on the tetrachloroisophthalonitrile ring. This transformation is typically achieved using alkali metal fluorides as the fluorinating agent. google.comgoogle.com

Potassium fluoride (B91410) (KF) is a commonly employed reagent for this purpose due to its cost-effectiveness and availability. google.comgoogle.com Other alkali metal fluorides like cesium fluoride (CsF) and rubidium fluoride (RbF) are also effective, often exhibiting higher reactivity, while sodium fluoride (NaF) can be used, particularly when the aromatic ring is activated. google.comgoogle.com The reaction is generally carried out in a high-boiling aprotic polar solvent, such as sulfolane (B150427) or N,N-dimethylformamide (DMF). google.comresearchgate.net

The reaction mechanism involves the nucleophilic attack of the fluoride ion on the carbon atoms of the aromatic ring, displacing the chloride ions. The presence of two electron-withdrawing nitrile groups on the isophthalonitrile ring facilitates this nucleophilic aromatic substitution.

Optimization of Fluorination Conditions and Reagents

Significant efforts have been dedicated to optimizing the conditions for the fluorination of tetrachloroisophthalonitrile to maximize the yield and purity of the final product. Key parameters that are manipulated include temperature, reaction time, the nature of the fluorinating agent, and the solvent.

Historically, these reactions often required high temperatures, sometimes exceeding 400°C in the absence of a solvent, or around 200-230°C in solvents like sulfolane. google.comgoogle.com Research has shown that under optimized conditions, such as reacting tetrachloroisophthalonitrile with spray-dried potassium fluoride in sulfolane at 220°C for 5 hours, a yield of approximately 80% for this compound can be achieved. researchgate.net

The physical properties of the alkali metal fluoride can also influence the reaction's efficiency. For instance, spray-dried potassium fluoride has been found to be more effective than calcine-dried potassium fluoride. researchgate.net Furthermore, the use of phase transfer catalysts can enhance the reaction rate and allow for milder reaction conditions. google.com

Table 1: Fluorination of Tetrachloroisophthalonitrile - Reaction Parameters

| Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Potassium Fluoride (spray-dried) | Sulfolane | 220 | 5 | ~80 | researchgate.net |

| Potassium Fluoride | N,N-Dimethylformamide | 115+ | 4.5 | High Purity (>97%) | google.com |

| Alkali Metal Fluorides | Benzonitrile | 190-400 | - | - | google.com |

This table provides a summary of various reported conditions for the synthesis of this compound via halogen exchange.

Alternative Synthetic Routes to this compound Precursors

While the halogen exchange reaction of tetrachloroisophthalonitrile is the dominant synthetic route, the development of alternative pathways to key precursors is an active area of research. These alternative routes often focus on building the fluorinated aromatic ring system from simpler, more readily available starting materials. This approach, known as retrosynthetic analysis, involves strategically breaking down the target molecule into simpler precursors. accessscience.comnumberanalytics.comfiveable.me

One conceptual approach could involve the reaction of tetrafluorobenzene with a source of cyanide, such as cyanogen (B1215507) chloride. ontosight.ai However, the direct cyanation of highly fluorinated benzenes can be challenging. Other strategies might focus on the synthesis of partially fluorinated isophthalonitriles that can then undergo further fluorination. The development of novel synthetic methods for organofluorine compounds, such as those involving halofluorination or deoxyfluorination, could potentially open new avenues for precursor synthesis. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to chemical synthesis. rroij.comnih.gov In the context of this compound synthesis, several areas offer opportunities for greener approaches.

One key principle is the use of catalysis. acs.org The development of more efficient catalysts for the halogen exchange reaction could lead to lower reaction temperatures, reduced reaction times, and decreased energy consumption. google.com Another principle focuses on the use of safer solvents. acs.org Research into replacing high-boiling and potentially hazardous solvents like sulfolane and DMF with more environmentally benign alternatives is an important goal.

Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to green chemistry. synthiaonline.com Optimizing the halogen exchange reaction to minimize the formation of byproducts and waste is a continuous effort. Recent advancements in synthetic methodologies, such as mechanochemistry (ball milling), have shown promise in reducing solvent use and reaction times for the synthesis of related fluorinated compounds. ucl.ac.uk Additionally, developing synthetic routes that bypass the need for hazardous reagents like hydrogen fluoride (HF) in the production of alkali metal fluorides is a significant step towards a greener fluorochemical industry. digitellinc.comnih.gov

Chemical Transformations and Derivatization of Tetrafluoroisophthalonitrile

Nucleophilic Aromatic Substitution Reactions of Tetrafluoroisophthalonitrile

The most prominent feature of this compound's reactivity is its propensity to undergo nucleophilic aromatic substitution (SNAr). The strong inductive and resonance electron-withdrawing effects of the two nitrile groups, combined with the inductive effect of the four fluorine atoms, create a highly electron-poor (electrophilic) aromatic system. This electronic deficiency greatly facilitates the attack of nucleophiles, leading to the displacement of fluoride (B91410) ions, which are effective leaving groups in this context.

Regioselectivity in Nucleophilic Substitution at Aromatic Positions

The regiochemical outcome of nucleophilic attack on the this compound ring is dictated by the combined directing effects of the two cyano groups. In nucleophilic aromatic substitution, electron-withdrawing groups activate the positions ortho and, particularly, para to themselves for attack.

In the this compound molecule (1,3-dicyano-2,4,5,6-tetrafluorobenzene), the fluorine atoms are in distinct chemical environments:

C4 and C6: These positions are para to one cyano group and ortho to the other.

C2: This position is ortho to both cyano groups.

C5: This position is meta to both cyano groups.

Nucleophilic attack is strongly favored at the positions most activated by the electron-withdrawing substituents. The C-F bonds at the C4 and C6 positions are the most susceptible to cleavage, as these positions are para to one of the powerful cyano activating groups. researchgate.net While the C2 position is also activated (ortho to both cyano groups), it may experience greater steric hindrance. The C5 position, being meta to both cyano groups, is the least activated and generally does not participate in substitution reactions. Consequently, nucleophilic substitutions typically occur sequentially at the C4 and C6 positions.

Reactions with Oxygen-Containing Nucleophiles

This compound readily reacts with various oxygen-containing nucleophiles, such as alkoxides and phenoxides, to form aryl ethers. These reactions typically proceed under basic conditions, which serve to deprotonate the alcohol or phenol, generating the more potent alkoxide or phenoxide nucleophile.

For instance, the reaction with sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent like methanol (B129727) or an ether would be expected to yield substituted methoxy-derivatives. Similarly, phenols can act as nucleophiles, usually in the presence of a base like potassium carbonate or sodium hydride, to displace the fluorine atoms and form aryloxy-substituted isophthalonitriles. libretexts.orgmlsu.ac.inresearchgate.net The reaction conditions, such as temperature, solvent, and stoichiometry of the nucleophile, can be controlled to achieve mono-, di-, or even complete substitution of the fluorine atoms. rsc.org

Reactions with Nitrogen-Containing Nucleophiles (e.g., amines, carbazole (B46965) derivatives, benzoguanidine)

Nitrogen-containing nucleophiles, which are generally good nucleophiles due to the lone pair of electrons on the nitrogen atom, react efficiently with this compound. mdpi.comrsc.org These reactions have been extensively utilized to synthesize complex molecules with applications in materials science, particularly for organic light-emitting diodes (OLEDs).

A prominent example is the exhaustive substitution reaction with carbazole. In the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), all four fluorine atoms can be displaced by carbazole moieties. This reaction, conducted at elevated temperatures (e.g., 65 °C), yields 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), a well-known thermally activated delayed fluorescence (TADF) material. orgsyn.orgresearchgate.net Similarly, reaction with diphenylamine (B1679370) leads to the formation of 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile. sigmaaldrich.com

The reaction with more complex, rigid nitrogen heterocycles like benzoguanidine derivatives has also been reported. For example, 5H-benzo[d]benzo researchgate.netresearchgate.netimidazo[1,2-a]imidazole reacts with this compound in dimethylformamide (DMF) at 140 °C, using sodium hydride as the base, to afford the disubstituted product where the benzoguanidine moieties replace the fluorines at the 4- and 6-positions. researchgate.netwisc.edumasterorganicchemistry.com

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carbazole | NaH, THF, 65 °C, 24 h | 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile | 85-94% | orgsyn.org |

| 5H-Benzo[d]benzo researchgate.netresearchgate.netimidazo[1,2-a]imidazole | NaH, DMF, 140 °C | 4,6-Bis(5H-benzo[d]benzo researchgate.netresearchgate.netimidazo[1,2-a]imidazol-5-yl)-2,5-difluoroisophthalonitrile | 70% | wisc.edumasterorganicchemistry.com |

| Diphenylamine | - | 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile | - | sigmaaldrich.com |

Mechanistic Investigations of Nucleophilic Displacement Pathways

The nucleophilic displacement of fluoride from this compound proceeds via the classical nucleophilic aromatic substitution (SNAr) mechanism. This pathway is a two-step addition-elimination process. researchgate.net

Addition Step: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the aromatic ring (typically C4 or C6). This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.orgresearchgate.net The negative charge in this intermediate is delocalized across the carbon framework and, crucially, onto the two powerfully electron-withdrawing cyano groups, which provides significant stabilization. This stabilization of the intermediate is a key factor driving the reaction forward. researchgate.net

Elimination Step: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of a leaving group. In this case, a fluoride ion is eliminated, yielding the substituted product.

The rate-determining step is generally the initial attack of the nucleophile and the formation of the high-energy Meisenheimer complex. researchgate.net The exceptional electron deficiency of the this compound ring lowers the activation energy for this step, making the SNAr reaction particularly facile.

Nitrile Group Reactivity and Functionalization of this compound

Beyond the reactivity of the aromatic ring, the two nitrile (-C≡N) groups on this compound can undergo a variety of chemical transformations, allowing for further derivatization of the molecule. The cyano group can be converted into other important functional groups, primarily through hydrolysis and reduction. chemicalbook.com

Hydrolysis and Reduction Pathways of Nitrile Moieties

The nitrile groups of this compound can be hydrolyzed to carboxylic acids or reduced to primary amines.

Hydrolysis: Under harsh reaction conditions, such as heating with strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), both nitrile groups can be hydrolyzed. alfachemch.comustc.edu.cn This process typically proceeds through an intermediate amide stage. Complete hydrolysis yields tetrafluoroisophthalic acid (2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid). The choice of acidic or basic conditions determines whether the final product is the free dicarboxylic acid or its corresponding salt. researchgate.net

Reduction: The nitrile groups are susceptible to reduction by strong reducing agents. Potent hydride reagents, most commonly lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether, can reduce both nitrile groups to primary amines. researchgate.netmasterorganicchemistry.com This transformation yields 1,3-bis(aminomethyl)-2,4,5,6-tetrafluorobenzene, a useful diamine building block for further synthesis.

| Reaction | Typical Reagents | Product | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ (aq. HCl or H₂SO₄), heat; or OH⁻ (aq. NaOH), heat | Tetrafluoroisophthalic acid | alfachemch.comresearchgate.net |

| Reduction | LiAlH₄ in THF or Et₂O, followed by aqueous workup | 1,3-Bis(aminomethyl)-2,4,5,6-tetrafluorobenzene | researchgate.netmasterorganicchemistry.com |

Cycloaddition Reactions Involving Nitrile Functionality

The nitrile groups of this compound can participate in cycloaddition reactions, offering a pathway to synthesize five-membered heterocyclic compounds. A prominent example is the 1,3-dipolar cycloaddition, a powerful tool in heterocyclic chemistry. chemicalbook.com In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile group) to form a five-membered ring. chemicalbook.com

Nitrile oxides (R-C≡N⁺-O⁻) are common 1,3-dipoles that react with nitriles to form 1,2,4-oxadiazoles. While specific studies on the 1,3-dipolar cycloaddition of nitrile oxides with this compound are not extensively documented in the reviewed literature, the general mechanism involves the concerted addition of the nitrile oxide across the carbon-nitrogen triple bond of the nitrile. This reaction is a valuable method for the synthesis of 2-isoxazolines and isoxazoles from alkenes and alkynes, respectively. rub.de The high electrophilicity of the nitrile carbons in this compound, enhanced by the electron-withdrawing fluorine atoms, would likely facilitate such cycloaddition reactions.

The reaction of a nitrile oxide with one of the nitrile groups of this compound would be expected to yield a tetrafluorophenyl-substituted 1,2,4-oxadiazole. The reaction could potentially proceed further, with a second molecule of the nitrile oxide reacting with the remaining nitrile group to form a bis(1,2,4-oxadiazole) derivative. The regioselectivity of the cycloaddition would be governed by the electronic and steric properties of both the nitrile oxide and the this compound.

| Reactant 1 | Reactant 2 | Potential Product | Reaction Type |

| This compound | Nitrile Oxide | Tetrafluorophenyl-substituted 1,2,4-oxadiazole | 1,3-Dipolar Cycloaddition |

| This compound | Nitrilimine | Tetrafluorophenyl-substituted 1,2,4-triazole | 1,3-Dipolar Cycloaddition |

Derivatization for Modulating Interfacial Properties

The derivatization of this compound can lead to the creation of molecules with tailored interfacial properties, which are crucial for applications in materials science, such as in the development of self-assembled monolayers (SAMs) and surface coatings. umich.edu The presence of multiple reactive sites—the nitrile groups and the fluorine atoms—allows for a range of chemical modifications to tune properties like hydrophobicity, surface energy, and molecular orientation at interfaces.

One potential route for derivatization involves the conversion of the nitrile groups into other functional moieties. For example, the nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines. These functional groups can then be used to anchor the molecule to a surface or to further react with other molecules to build up complex interfacial architectures.

A particularly promising application of this compound derivatives is in the synthesis of fluorinated phthalocyanines. Phthalonitriles are well-known precursors to phthalocyanines, which are large, aromatic macrocycles with unique electronic and optical properties. nih.govnih.gov The cyclotetramerization of a substituted phthalonitrile, such as a derivative of this compound, in the presence of a metal salt can yield a metal-containing phthalocyanine (B1677752). rsc.org The fluorine atoms on the periphery of the phthalocyanine macrocycle would significantly influence its electronic properties and intermolecular interactions, which are key to its performance in thin films and at interfaces. The high thermal and chemical stability of fluorinated compounds makes these derivatives attractive for robust coatings and electronic devices. umich.edu

The synthesis of phthalocyanines from substituted phthalonitriles allows for the introduction of various functional groups that can control their assembly and orientation on a surface. For instance, attaching long alkyl chains with thiol end-groups to the phthalocyanine periphery would enable the formation of self-assembled monolayers on gold surfaces. nih.gov The fluorinated nature of the core derived from this compound would impart specific interfacial properties, such as low surface energy.

Partial Defluorination Studies of this compound

The selective replacement of fluorine atoms on the this compound ring, known as partial defluorination, is a critical transformation for synthesizing partially fluorinated aromatic compounds. These products are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the two nitrile groups in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), which is the primary mechanism for defluorination. researchgate.net

The SNAr mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate called a Meisenheimer complex. researchgate.net The subsequent departure of a fluoride ion restores the aromaticity of the ring. The regioselectivity of the substitution is dictated by the positions of the electron-withdrawing groups. In polyfluoroarenes, nucleophilic attack generally occurs at the para position to an activating group. researchgate.net For this compound, the positions ortho and para to the nitrile groups are highly activated.

Defluorination Using Metal Hydrides

Metal hydrides are potent reducing agents that can act as a source of hydride ions (H⁻), which are strong nucleophiles. Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of various functional groups. In the context of polyfluoroarenes, these hydrides can effect defluorination through a nucleophilic aromatic substitution mechanism, where the hydride ion displaces a fluoride ion.

Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to amines. When reacting with this compound, LiAlH₄ could potentially lead to both the reduction of the nitrile groups and the defluorination of the aromatic ring. The reaction conditions, such as solvent and temperature, would play a crucial role in controlling the selectivity between these two processes.

Sodium borohydride is a milder reducing agent than LiAlH₄ and is generally not capable of reducing nitriles under standard conditions. This difference in reactivity could potentially be exploited for the selective defluorination of this compound without affecting the nitrile functionalities. The choice of metal hydride and the reaction conditions are therefore critical for achieving the desired partial defluorination product.

| Metal Hydride | Typical Reactivity with Nitriles | Potential for Defluorination |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction to primary amines | High, may compete with nitrile reduction |

| Sodium Borohydride (NaBH₄) | Generally unreactive | Possible, may allow for selective defluorination |

Reaction Mechanism and Conditions for Selective Defluorination

The mechanism for the selective defluorination of this compound with a nucleophile, such as a hydride from a metal hydride reagent, follows the SNAr pathway. The key steps are:

Nucleophilic Attack: The nucleophile attacks one of the carbon atoms bearing a fluorine atom. The strong electron-withdrawing effect of the nitrile groups delocalizes the negative charge of the incoming nucleophile, stabilizing the intermediate.

Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic ring and onto the nitrile groups.

Fluoride Elimination: The fluoride ion, which is a good leaving group, is eliminated from the complex, restoring the aromaticity of the ring and yielding the substituted product.

The conditions for selective defluorination must be carefully controlled. Key factors include:

Choice of Nucleophile: The reactivity and steric bulk of the nucleophile will influence the rate and regioselectivity of the reaction.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and stabilize the intermediates.

Temperature: Higher temperatures generally increase the reaction rate but may lead to a decrease in selectivity and the formation of multiple substitution products.

Stoichiometry: The molar ratio of the nucleophile to this compound is crucial for controlling the extent of defluorination. Using a stoichiometric amount of the nucleophile can favor monosubstitution, while an excess may lead to di- or tri-substitution.

For instance, in the transfer hydrogenative defluorination of tetrafluoroterephthalonitrile, a related compound, double defluorination occurs selectively at the 2- and 5-positions. This regioselectivity is a hallmark of the SNAr mechanism in such systems. Similar regioselective outcomes would be expected for the partial defluorination of this compound.

Advanced Characterization and Computational Studies of Tetrafluoroisophthalonitrile and Its Derivatives

Spectroscopic Analysis in Tetrafluoroisophthalonitrile Research

Spectroscopic techniques are fundamental tools for determining the structure and electronic properties of molecules. For polyfluorinated compounds like this compound, a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive molecular portrait.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise atomic connectivity within a molecule. For fluorinated compounds, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are employed for unambiguous structural assignment.

Given the structure of this compound (C₈F₄N₂), which lacks hydrogen atoms, ¹³C and ¹⁹F NMR are the primary methods for its structural characterization.

¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. nih.gov However, ¹⁹F spectra can be complex due to a wide chemical shift range and the prevalence of long-range couplings. jeol.com In this compound, the four fluorine atoms are in chemically distinct environments, which would result in four separate signals in the ¹⁹F NMR spectrum. The coupling patterns between these fluorine nuclei (J-coupling) would provide critical information about their spatial relationships, confirming their positions on the aromatic ring. Modern NMR methodologies, including two-dimensional correlation experiments, are often used to unravel these complex coupling networks in multifluorinated systems. rsc.orgresearchgate.net

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the eight carbon atoms in the molecule. The carbon atoms bonded to fluorine will appear as multiplets due to ¹³C-¹⁹F coupling, with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) providing further structural confirmation. rsc.org The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine and nitrile groups, providing insight into the electronic environment of the ring.

The combination of these NMR techniques allows for a complete and confident elucidation of the molecule's covalent framework.

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high accuracy. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS provides an "exact mass" measurement, typically with an accuracy of less than 5 parts per million (ppm). algimed.com

This high accuracy allows for the unambiguous determination of a molecule's elemental formula. waters.com For this compound, the molecular formula is C₈F₄N₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹⁹F, and ¹⁴N). An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the compound's elemental composition. uci.edu

| Property | Value |

| Molecular Formula | C₈F₄N₂ |

| Nominal Mass | 200 u |

| Theoretical Exact Mass | 199.99976 u |

| Required Accuracy (Typical) | < 5 ppm |

Table 1: Molecular Mass Properties of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. nist.gov For aromatic compounds like this compound, the absorption bands typically arise from π → π* transitions, where an electron is promoted from a lower-energy bonding (π) molecular orbital to a higher-energy anti-bonding (π*) molecular orbital. nih.gov

The spectrum provides information about the molecule's conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorbance (λmax) is a key parameter obtained from the spectrum. The presence of the electron-withdrawing fluorine and nitrile groups on the benzene ring is expected to influence the energy of these electronic transitions compared to unsubstituted benzene.

X-ray Diffraction and Experimental Electron Density Studies

While spectroscopy reveals molecular connectivity and electronic transitions, single-crystal X-ray diffraction provides a precise three-dimensional map of the atoms in the crystalline state. Advanced diffraction experiments can go further to map the distribution of electrons throughout the molecule, offering profound insights into the nature of chemical bonds.

The experimental electron density distribution (EDD) of this compound has been determined using high-resolution, low-temperature (100 K) single-crystal X-ray diffraction data. The collection of accurate diffraction data at low temperatures minimizes thermal motion, allowing for a more precise determination of electron density. researchgate.net

The EDD is obtained through a process called multipole refinement, where the spherical atom model is expanded to include aspherical components that account for the distortion of electron density due to chemical bonding and lone pairs. The absence of hydrogen atoms in this compound is a significant advantage for X-ray-based EDD determination, as hydrogen atoms have very low scattering power and pose a challenge to accurate modeling. researchgate.net The resulting EDD is a detailed, three-dimensional map of how electrons are distributed within the crystal, revealing features such as bonding electrons and the lone pairs on nitrogen and fluorine atoms.

The experimental electron density map can be further analyzed using the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. This theory uses the principles of topology to partition the electron density into atomic basins and to characterize the chemical bonds between them. nih.gov

A key part of this analysis is locating the critical points in the electron density. A bond critical point (BCP) is a point of minimum electron density between two bonded atoms, but a maximum in the other two directions. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the chemical bond.

Electron Density (ρbcp): The value of ρ at the BCP correlates with the bond order; a higher value indicates a stronger bond.

Laplacian of Electron Density (∇²ρbcp): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0). For covalent bonds, ∇²ρ is typically negative, indicating a sharing of electrons. For ionic bonds or weaker interactions, ∇²ρ is positive.

In the study of this compound, topological analysis of the experimental EDD was used to characterize all the chemical bonds (C-F, C-C, C-N). researchgate.net The analysis revealed subtle differences between the experimental results and those from high-level theoretical calculations, particularly in the description of the highly polarized C-F bonds. researchgate.net Such studies provide a deeper, quantitative understanding of bonding in fluorinated aromatics, which often challenge simpler bonding models.

| Bond Type | Topological Property | Description |

| C-F | ρbcp, ∇²ρbcp | Characterizes the high polarity and covalent nature of the carbon-fluorine bond. researchgate.net |

| C-C | ρbcp, ∇²ρbcp | Describes the aromatic carbon-carbon bonds within the benzene ring. |

| C≡N | ρbcp, ∇²ρbcp | Characterizes the triple bond of the nitrile functional group, showing high electron density at the BCP. |

Table 2: Application of Topological Analysis to Bonds in this compound.

Analysis of Intermolecular Interactions (e.g., C-F···F-C, C-H···F-C, C-F···N)

The crystal structure of this compound is significantly influenced by a network of weak intermolecular interactions. As the molecule is perfluorinated, C-H···F-C interactions are absent. Instead, the packing is dominated by interactions involving the fluorine and nitrogen atoms. A seminal study combined experimental X-ray diffraction data with theoretical charge density models to elucidate these contacts. acs.orgsoton.ac.ukacs.org

The primary interactions governing the crystal packing are of the C-F···N and C-F···F-C type. The nitrogen atoms of the nitrile groups act as regions of negative electrostatic potential, attracting the positive electrostatic potential regions associated with the carbon atoms of neighboring aromatic rings. This results in a distinctive sheet-like packing arrangement.

Topological analysis of the electron density, based on the theory of Atoms in Molecules (AIM), provides quantitative insight into these weak interactions. By locating bond critical points (BCPs) between atoms of neighboring molecules, the strength and nature of these contacts can be characterized. For this compound, analysis reveals specific intermolecular BCPs that confirm the presence of C-F···N and F···F interactions. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points are crucial indicators of interaction strength; higher ρ values suggest stronger interactions.

While specific distance and angle parameters for this compound are not detailed in broader literature, the analysis of its charge density distribution confirms that the crystal packing is a direct consequence of these electrostatic and topological features. acs.orgacs.org The interplay between the electron-rich nitrile groups and the electron-withdrawing fluorine atoms creates a nuanced electrostatic landscape that dictates the supramolecular assembly.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a powerful tool for understanding and predicting the reactive behavior and intermolecular interactions of a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

For this compound, both experimental MESP derived from high-resolution X-ray diffraction data and theoretical MESP from DFT calculations have been studied. acs.orgsoton.ac.ukacs.org The analysis reveals distinct electrostatic features that explain the observed crystal packing. acs.org

Negative Potential Regions: The most negative electrostatic potential is localized on the nitrogen atoms of the two nitrile groups. This high electron density makes them potent nucleophilic sites and key participants in intermolecular interactions, particularly as acceptors in halogen bonding or other dipole-dipole contacts.

Positive Potential Regions: Conversely, the regions of most positive electrostatic potential are found on the carbon atoms of the aromatic ring. The strong electron-withdrawing effect of the four fluorine atoms and two nitrile groups significantly depletes the electron density of the benzene ring, rendering it electron-poor.

Fluorine Atoms: The fluorine atoms themselves present a more complex picture. While highly electronegative, the MESP around them is not uniformly negative. This is typical for covalently bonded fluorine and is crucial for its ability to participate in various weak interactions.

The experimental MESP satisfactorily explains the observed patterns of weak intermolecular interactions in the crystal structure of this compound. acs.orgacs.org The attraction between the negative potential nitrile regions of one molecule and the positive potential aromatic regions of a neighboring molecule is a key stabilizing force in the crystal lattice.

| Molecular Region | Electrostatic Potential Character | Role in Intermolecular Interactions |

|---|---|---|

| Nitrile Groups (Nitrogen) | Strongly Negative | Acts as a primary acceptor site (nucleophilic) |

| Aromatic Ring (Carbon) | Strongly Positive | Acts as a donor site (electrophilic) for interactions with negative potentials |

| Fluorine Atoms | Moderately Negative/Anisotropic | Participates in weaker F···F and C-F···N contacts |

Quantum Chemical and Computational Modeling of this compound Systems

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state electronic structure of molecules. uobaghdad.edu.iq For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G** basis set, have been employed to model its charge distribution. acs.org These theoretical results serve as a crucial benchmark for comparison with experimental data derived from X-ray diffraction. acs.orgsoton.ac.uk

The comparison shows a strong correspondence between the theoretical and experimental electron densities, validating the accuracy of the computational model. acs.org DFT calculations are used to optimize the molecular geometry and compute a range of electronic properties, including:

Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between them is a key indicator of the molecule's chemical reactivity and kinetic stability.

Atomic Charges: Determining the partial charges on each atom, which quantifies the effects of the electronegative fluorine and nitrogen atoms on the carbon framework.

These DFT-derived properties are fundamental to understanding the molecule's reactivity and provide the basis for more advanced analyses like MESP and topological studies. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for studying the electronic excited states of molecules, providing insights into their optical and photophysical properties. rsc.orguci.educhemrxiv.org It allows for the calculation of vertical excitation energies, which correspond to UV-visible absorption spectra, and oscillator strengths, which relate to the intensity of these absorptions. rsc.org

While specific TD-DFT studies focused exclusively on this compound are not prominent in the literature, the methodology is routinely applied to analogous aromatic and fluorinated systems. sonar.ch For a molecule like this compound, a TD-DFT study would typically involve:

Optimization of the ground-state geometry using a suitable DFT functional (e.g., B3LYP, CAM-B3LYP). sonar.ch

Calculation of the vertical excitation energies to the lowest-lying singlet excited states.

Analysis of the molecular orbitals involved in these electronic transitions to characterize them (e.g., π→π, n→π).

Such calculations would predict the molecule's absorption spectrum and help understand how electronic charge is redistributed upon photoexcitation. This is particularly relevant for applications in molecular electronics and photonics, where fluorinated aromatic nitriles are often used as building blocks.

Ab Initio Calculations for Bonding and Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. For systems involving weak intermolecular interactions, methods that properly account for electron correlation, such as Møller-Plesset perturbation theory (MP2), are often necessary. acs.org

In the study of this compound, ab initio calculations at the MP2/cc-pVDZ level were performed to evaluate the energies and electron densities of molecular dimers. acs.org This level of theory is known to be effective for describing the van der Waals interactions that are crucial for understanding the crystal packing but are poorly described by many standard DFT functionals. acs.org

The key findings from these ab initio studies include:

Interaction Energies: Quantification of the stabilization energy gained by the formation of dimers through weak C-F···N and F···F interactions.

Electron Density Analysis: The theoretical electron density from these high-level calculations serves as a benchmark for the experimental charge density model. Topological analysis of this theoretical density allows for a detailed investigation of bonding features, including the properties at bond critical points for both covalent bonds and weak intermolecular contacts. acs.orgsoton.ac.uk

The agreement between these high-level ab initio results and the experimental data provides strong validation for the multipole model used to refine the X-ray diffraction data, confirming the subtle electronic features of the C-F bonds and the nature of the intermolecular forces. acs.org

| Bond | Electron Density, ρ(r) (e/ų) | Laplacian of Electron Density, ∇²ρ(r) (e/Å⁵) |

|---|---|---|

| C-F | 2.25 - 2.30 | -1.8 to -2.3 |

| C-C (ring) | 1.75 - 1.85 | -13.5 to -15.0 |

| C-C (nitrile) | 1.80 - 1.82 | -14.8 to -15.2 |

| C≡N | 2.80 - 2.81 | -11.0 to -11.5 |

Note: Data are representative values derived from published analyses of this compound and its isomer to illustrate typical magnitudes. acs.org

Periodic DFT Studies of Fluorinated Organic Crystals

Periodic DFT, also known as solid-state DFT, is a computational approach that explicitly accounts for the crystalline environment by applying periodic boundary conditions. mdpi.com This method is ideal for studying the properties of molecular crystals, as it inherently includes all intermolecular interactions within the lattice.

While specific periodic DFT studies on this compound have not been widely reported, this methodology is highly suited for analyzing fluorinated organic crystals. A periodic DFT calculation for this system could provide valuable insights that complement the analysis of isolated molecules or dimers:

Lattice Energy: Calculation of the total cohesive energy of the crystal, providing a direct measure of its stability.

Structural Optimization: Optimization of both the atomic positions and the unit cell parameters, allowing for a direct comparison with experimental crystal structures from X-ray diffraction.

Electronic Band Structure: Calculation of the electronic band structure and density of states (DOS) for the crystal, which would determine its electronic properties as a solid material (e.g., insulator, semiconductor) and predict its electronic band gap.

For fluorinated systems, where weak but numerous intermolecular interactions collectively determine the crystal packing and properties, periodic DFT offers a more complete theoretical description than gas-phase molecular calculations. nih.gov

Applications of Tetrafluoroisophthalonitrile in Advanced Materials Science

High-Performance Polymer Synthesis and Engineering

The primary application of Tetrafluoroisophthalonitrile lies in its use as a monomer for the synthesis of advanced polymers. The presence of highly stable carbon-fluorine bonds and reactive nitrile groups allows for the creation of polymers with a unique combination of thermal stability, chemical inertness, and specific functional properties.

This compound is a key precursor for a range of fluorinated polymers, most notably polyimides and other high-temperature resistant plastics. pageplace.depageplace.de The strong carbon-fluorine bonds (approximately 485 kJ/mol) in the tetrafluorinated phenyl ring contribute significantly to the thermal and chemical stability of the resulting polymer backbone. pageplace.deresearchgate.net This inherent stability makes polymers derived from this monomer highly resistant to degradation at elevated temperatures and in aggressive chemical environments.

Research into fluorinated polyimides has shown that the incorporation of fluorine atoms into the polymer structure can lead to several beneficial properties, including:

High Thermal Stability: Fluorinated polyimides often exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications where materials are exposed to extreme heat. plasticsengineering.orgresearchgate.net

Excellent Chemical Resistance: The fluorine atoms provide a protective shield around the polymer chain, making it resistant to a wide range of chemicals, solvents, and oils. researchgate.netnih.gov

Reduced Water Absorption: The hydrophobic nature of the C-F bond leads to polymers with low moisture uptake, which is crucial for maintaining electrical and mechanical properties in humid environments. mdpi.com

The synthesis of these high-performance polymers often involves the chemical modification of the nitrile groups of this compound, which can be converted into other reactive functionalities to facilitate polymerization. This versatility allows for the tailoring of polymer structures to achieve specific performance characteristics.

Table 1: Thermal Properties of Selected High-Performance Polymers

| Polymer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) | Key Features |

|---|---|---|---|

| Fluorinated Polyimide (c-PI-3) | --- | 524 °C | Crosslinked, enhanced heat resistance and mechanical properties. researchgate.net |

| Pristine Polyimide (PI-3) | --- | 489 °C | Rigid backbone, good optical properties. researchgate.net |

| Fluorinated Copolyimide (FPI-7) | 370.6 °C | 522 °C | Good solubility, high optical transparency. mdpi.com |

| Phosphorus-containing Polyimide (PPI-1) | --- | 537.6 °C | Good thermal stability, atomic oxygen resistance. nih.gov |

This table presents data for various high-performance polyimides to illustrate the typical thermal properties of polymers in this class. Specific data for polymers derived directly from this compound may vary based on the comonomers and synthesis route.

The demanding environments encountered in the aerospace and automotive industries necessitate the use of materials with exceptional performance characteristics. pageplace.depageplace.de Polymers used in these sectors must withstand extreme temperatures, exposure to fuels and hydraulic fluids, and mechanical stress. core.ac.ukquandaplastic.com Fluorinated polymers, including those that can be synthesized from this compound, are prime candidates for such applications due to their inherent thermal stability and chemical resistance. pageplace.depageplace.de

In the aerospace sector, high-performance polymers like polyimides are utilized in a variety of components, including:

Structural components and composites: Their light weight and high strength-to-weight ratio are advantageous. core.ac.ukdtic.mil

Wire and cable insulation: Excellent electrical insulation properties and resistance to high temperatures are critical. apicalfilm.com

Engine components: The ability to withstand high operating temperatures and corrosive fluids is essential. quandaplastic.com

Similarly, in the automotive industry, fluoropolymers find use in applications such as seals, gaskets, and O-rings, where resistance to heat, oil, and fuel is paramount. pageplace.de The durability of these materials contributes to the longevity and reliability of automotive components.

The electronics industry is continuously seeking materials with improved electrical insulation properties to enable the miniaturization and increased performance of electronic devices. youtube.comresearchgate.net Polymers derived from this compound are of interest for these applications due to the influence of the fluorine atoms on the material's dielectric properties.

Fluorinated polymers typically exhibit:

Low Dielectric Constant: The high electronegativity of fluorine atoms leads to a low polarizability of the C-F bond, which in turn results in a low dielectric constant. This property is crucial for insulating materials used in high-frequency applications to minimize signal loss and crosstalk. ed.ac.ukappstate.edu

High Dielectric Strength: These materials can withstand strong electric fields before breaking down, making them reliable insulators. ed.ac.ukappstate.edu

The combination of excellent electrical properties, high thermal stability, and low moisture absorption makes fluorinated polymers suitable for a range of electronic applications, including as insulating layers in integrated circuits, flexible printed circuit boards, and high-performance wire and cable insulation. cambridge.orgmdpi.comresearchgate.net

Table 2: Electrical Properties of Insulating Polymers

| Material | Dielectric Constant (at 1 MHz) | Dielectric Strength (kV/mm) | Volume Resistivity (Ω·cm) |

|---|---|---|---|

| Polytetrafluoroethylene (PTFE) | 2.1 | 18 | > 10^18 |

| Polyimide (Kapton®) | 3.4 | 300 | ~ 10^17 |

| Polyethylene (PE) | 2.25 | 18 | > 10^16 |

| Polyvinyl Chloride (PVC) | 3.4 | 14 | > 10^16 |

This table provides a comparison of the electrical properties of various insulating polymers. Fluorinated polymers like PTFE demonstrate particularly low dielectric constants. mdpi.comed.ac.ukappstate.edusemanticscholar.org

Functional Coatings and Resins

The unique properties imparted by the fluorine atoms in this compound also make it a valuable component in the formulation of functional coatings and resins. These materials are designed to protect surfaces and enhance their performance in various ways.

Fluorinated resins are used to formulate coatings with exceptional durability and resistance to environmental degradation. rsc.orgnih.govresearchgate.net The high strength of the C-F bond makes these coatings highly resistant to UV radiation, moisture, and chemical pollutants. researchgate.net This leads to coatings with a long service life, reducing the need for frequent maintenance and repainting.

Coatings formulated with fluorinated resins are used in a variety of demanding applications, including:

Architectural coatings: For buildings and structures in harsh environments, providing long-term color and gloss retention.

Industrial maintenance paints: To protect metal structures like bridges and chemical plants from corrosion. researchgate.net

Protective coatings for electronic components: To shield sensitive electronics from moisture and corrosive agents. paint.org

The incorporation of monomers like this compound into the resin backbone can enhance these protective properties, leading to coatings with superior performance. rsc.orgnih.gov

A key characteristic of fluorinated surfaces is their low surface energy. This property, which arises from the non-polar nature of the C-F bond, results in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). paint.orgicm.edu.pl This low surface energy also leads to a low coefficient of friction. impreglon.co.ukorioncoat.com

Coatings derived from fluorinated resins, potentially including those synthesized using this compound, can therefore provide surfaces with:

Excellent Chemical Resistance: The non-reactive surface is resistant to a wide range of chemicals. nih.govmdpi.com

Non-stick and Easy-to-Clean Properties: The low surface energy prevents materials from adhering to the surface, making it easy to clean.

Low Friction/Self-Lubricating Properties: The low coefficient of friction reduces wear and energy consumption in moving parts. impreglon.co.ukresearchgate.nettechconnect.org

These properties are highly desirable in a wide range of applications, from non-stick cookware to industrial molds and self-lubricating bearings. orioncoat.comtechconnect.org

Table 3: Coefficient of Friction for Selected Materials

| Material | Coefficient of Friction (Static) | Coefficient of Friction (Dynamic) |

|---|---|---|

| Polytetrafluoroethylene (PTFE) | 0.05–0.10 | 0.05–0.10 |

| Steel on Steel (unlubricated) | 0.74 | 0.57 |

| Graphite | 0.1 | 0.1 |

| Polyimide | 0.12-0.3 | 0.1-0.28 |

This table illustrates the exceptionally low coefficient of friction of fluoropolymers like PTFE compared to other materials.

Nanocomposite Research and Development

The incorporation of this compound-based polymers into nanocomposites has been an area of active research aimed at further enhancing the intrinsic properties of these high-performance materials. Nanocomposites, which are materials containing a polymer matrix and a reinforcing filler with at least one dimension in the nanometer scale, can exhibit significantly improved properties compared to the neat polymer.

Enhancement of Mechanical Properties through Incorporation into Nanocomposites

The addition of nanofillers to polymers derived from this compound can lead to substantial improvements in their mechanical properties. The high aspect ratio and large surface area of nanofillers such as carbon nanotubes, graphene, and nanoclays facilitate efficient stress transfer from the polymer matrix to the reinforcement, resulting in increased strength and stiffness.

Research has shown that the uniform dispersion of nanofillers within the polymer matrix is crucial for achieving optimal mechanical enhancement. The strong interfacial adhesion between the fluorinated polymer matrix and the nanofillers, often promoted by the polar nitrile groups, ensures effective load distribution and prevents premature failure. While specific data on this compound-based nanocomposites is limited in publicly available literature, the principles of nanocomposite reinforcement suggest significant potential for mechanical property enhancement.

Table 1: Hypothetical Mechanical Properties of a this compound-Based Polymer Nanocomposite

| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Neat Polymer | 85 | 3.5 | 5.2 |

| Nanocomposite (1 wt% Nanofiller) | 110 | 4.8 | 4.5 |

| Nanocomposite (3 wt% Nanofiller) | 135 | 6.2 | 3.8 |

| Nanocomposite (5 wt% Nanofiller) | 150 | 7.5 | 3.1 |

Note: This table is illustrative and based on general trends observed in polymer nanocomposites. Specific values would depend on the type of nanofiller, dispersion quality, and the specific polymer matrix.

Improvement of Thermal Stability in Nanocomposite Systems

Polymers synthesized from this compound already exhibit high thermal stability due to the strong carbon-fluorine and aromatic bonds. nih.gov The incorporation of nanofillers can further elevate this thermal resistance. Nanofillers can act as a physical barrier, hindering the diffusion of volatile decomposition products and delaying the onset of thermal degradation. mdpi.com

Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of materials. For polymer nanocomposites, TGA curves often show an increase in the decomposition temperature compared to the pure polymer. This improvement is attributed to the "tortuous path" effect created by the dispersed nanofillers, which impedes the escape of degradation products, and the restriction of polymer chain mobility near the filler surface.

Table 2: Illustrative Thermal Stability Data for a this compound-Based Polymer Nanocomposite

| Material | Onset Decomposition Temperature (Tonset, °C) | Temperature at Maximum Weight Loss Rate (Tmax, °C) | Char Yield at 800°C (%) |

| Neat Polymer | 480 | 510 | 65 |

| Nanocomposite (2 wt% Nanofiller) | 505 | 535 | 70 |

| Nanocomposite (5 wt% Nanofiller) | 520 | 550 | 75 |

Note: This table presents hypothetical data to illustrate the expected trend of improved thermal stability in this compound-based nanocomposites.

Advanced Material Design for Demanding Environments

The inherent properties of polymers derived from this compound make them prime candidates for applications in environments characterized by extreme temperatures and harsh chemical exposures. nih.gov

Materials for High-Temperature Applications

The exceptional thermal stability of polymers containing the this compound moiety makes them suitable for use in high-temperature applications, such as those encountered in the aerospace and electronics industries. nih.gov The highly cross-linked, aromatic network that can be formed from the nitrile groups contributes to the retention of mechanical properties at elevated temperatures.

The mechanism of thermal degradation in these polymers typically involves the breaking of the weakest bonds at very high temperatures. wikipedia.org The strong carbon-fluorine bonds and the stable aromatic structure require significant energy to decompose, resulting in high-temperature resistance. Materials derived from this compound are being explored for use in components of aircraft, spacecraft, and high-performance electronic devices that must operate reliably at elevated temperatures. nih.govati.org.ukspglobal.com

Materials for Harsh Chemical Environments

The fluorinated nature of this compound-based polymers provides excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents. alfa-chemistry.com The fluorine atoms create a protective shield around the polymer backbone, preventing chemical attack. alfa-chemistry.com This chemical inertness is critical for applications in the chemical processing industry, oil and gas exploration, and other fields where materials are exposed to corrosive substances.

The chemical resistance of a polymer is often evaluated by measuring changes in its weight, dimensions, and mechanical properties after immersion in a specific chemical for a defined period. Fluoropolymers, in general, exhibit minimal changes, indicating their superior chemical stability.

Table 3: General Chemical Resistance of Fluorinated Aromatic Polymers

| Chemical Agent | Concentration | Temperature (°C) | Resistance Rating |

| Sulfuric Acid | 98% | 100 | Excellent |

| Sodium Hydroxide | 50% | 100 | Excellent |

| Toluene | 100% | 25 | Good |

| Acetone | 100% | 25 | Good |

| Jet Fuel | 100% | 50 | Excellent |

Note: This table provides a general representation of the chemical resistance of fluorinated aromatic polymers. Specific performance can vary based on the exact polymer structure and exposure conditions.

Biological and Emerging Technological Applications of Tetrafluoroisophthalonitrile

Research in Agrochemical Development

While fluorinated compounds are of significant interest in the agrochemical industry for creating more potent and stable herbicides, fungicides, and insecticides, specific research detailing the direct use of tetrafluoroisophthalonitrile as a key intermediate in the synthesis of commercialized or late-stage development agrochemicals is not extensively documented in publicly available scientific literature. The inherent properties of the fluorinated benzene ring suggest potential, but dedicated studies focusing on its application in agrochemical development are not prominent.

Pharmaceutical Research and Drug Design Initiatives

This compound is a compound of growing interest in the field of medicinal chemistry and drug design, primarily owing to its unique chemical properties which can be exploited in the synthesis of complex therapeutic molecules.

Currently, there is a lack of specific research in publicly accessible literature that demonstrates the use of this compound or its direct derivatives for the explicit purpose of enhancing the bioavailability of active pharmaceutical ingredients. While the field of pharmaceutical sciences actively explores various methods to improve drug solubility and absorption, the role of this particular compound in such applications has not been a significant focus of published studies.

This compound serves as a highly versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its utility stems from the high reactivity of the tetrafluorinated benzene ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and controlled introduction of various functional groups, leading to the construction of intricate molecular architectures.

A notable application of this compound is in the synthesis of carbazole (B46965) derivatives. Carbazole-based compounds are of significant interest in pharmaceutical research due to their wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties. ijpsnonline.com By reacting this compound with appropriate nucleophiles, such as carbazole anions, medicinal chemists can construct novel molecules with potential therapeutic applications. For instance, it is a key starting material in the synthesis of 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile, a molecule that, while primarily known for its applications in materials science, exemplifies the complex structures that can be built from this intermediate. ijlpr.comambeed.com The ability to precisely control the substitution reactions on the this compound core allows for the fine-tuning of the electronic and steric properties of the final molecule, which is a crucial aspect of rational drug design.

Antimicrobial Activity of this compound Derivatives

Recent research has explored the antimicrobial potential of various derivatives of isophthalonitrile, including those synthesized from this compound. These studies have evaluated their efficacy against a range of clinically relevant bacteria.

Derivatives of polyhalo isophthalonitrile have demonstrated notable inhibitory effects against Gram-positive bacteria. A study investigating a series of these compounds found that they exhibited significant antimicrobial activity against both Staphylococcus aureus and Bacillus cereus. The research highlighted that certain substitutions on the isophthalonitrile ring could lead to potent antibacterial agents. For example, a 4-(benzylamino)-5-chloro-2,6-difluoro analog was identified as a particularly effective compound, showing strong inhibition of both S. aureus and B. cereus growth. The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be comparable to established antibiotics, indicating their potential as a new class of antimicrobial agents.

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-(benzylamino)-5-chloro-2,6-difluoro isophthalonitrile | Staphylococcus aureus | 0.5 | |

| 4-(benzylamino)-5-chloro-2,6-difluoro isophthalonitrile | Bacillus cereus | 0.4 |

The same series of polyhalo isophthalonitrile derivatives were also evaluated for their activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. While the study found that these compounds generally exhibited stronger inhibition against Gram-positive bacteria, some activity against Gram-negative strains was observed. The research indicated that the structural modifications that led to high potency against Gram-positive bacteria were not as effective against their Gram-negative counterparts. This difference in efficacy is common for many antimicrobial compounds and is often attributed to the presence of the outer membrane in Gram-negative bacteria, which can act as a barrier to drug entry. Nevertheless, the findings suggest that with further structural optimization, isophthalonitrile derivatives could potentially be developed into broader-spectrum antibacterial agents.

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Polyhalo isophthalonitrile derivatives (general finding) | Escherichia coli | Moderate to low activity reported | |

| Polyhalo isophthalonitrile derivatives (general finding) | Pseudomonas aeruginosa | Moderate to low activity reported |

Antifungal Activity (e.g., Candida albicans)

Based on available research, there is currently no specific information detailing the antifungal activity of this compound against Candida albicans. Studies on the antifungal properties against this opportunistic yeast have focused on other classes of compounds nih.govnih.govmdpi.commdpi.comresearchgate.net.

Environmental Remediation Applications

The development of advanced adsorbent materials is crucial for addressing water contamination by various organic micropollutants. Polymer-based adsorbents, in particular, offer a versatile platform for water purification due to their tunable properties and high adsorption capacities researchgate.netmdpi.comdigitellinc.com.

While direct studies on this compound for this purpose are limited, research into its structural isomer, tetrafluoroterephthalonitrile, highlights the potential of this class of compounds. A novel adsorbent polymer has been synthesized by cross-linking tetrafluoroterephthalonitrile with β-cyclodextrin (TFN-CDP) for the solid-phase extraction (SPE) of a wide range of organic micropollutants from water nih.gov.

This TFN-CDP material demonstrated high efficiency in capturing contaminants. In performance evaluations, the optimized extraction method successfully recovered a large number of diverse micropollutants. These findings suggest that the fluorinated dinitrile structure is a promising component for creating next-generation adsorbent materials for environmental remediation nih.gov.

Table 1: Performance of Tetrafluoroterephthalonitrile-Crosslinked β-Cyclodextrin Polymer (TFN-CDP) in Micropollutant Removal

| Parameter | Finding | Source |

| Target Contaminants | 189 diverse organic micropollutants | nih.gov |

| Adsorbent Material | 500 mg TFN-CDP in an SPE cartridge | nih.gov |

| Extraction Efficiency | 88.7% of micropollutants showed >80% efficiency | nih.gov |

| Absolute Recovery | 58.4% of micropollutants showed 80-120% recovery | nih.gov |

| Comparison | Performs as well as or better than standard hydrophilic-lipophilic balance (HLB) adsorbents | nih.gov |

Energy Storage Applications

In the field of high-energy batteries, particularly high-voltage lithium metal batteries, the stability of the interface between the electrode and the electrolyte is critical for performance and longevity nih.govnih.govspringerprofessional.de. The use of functional electrolyte additives is a key strategy to create robust protective layers, known as the Solid Electrolyte Interphase (SEI) at the anode and the Cathode Electrolyte Interphase (CEI) at the cathode fz-juelich.deresearchgate.netresearchgate.net.

This compound, also referred to as m-TFPN (meta-tetrafluorophthalonitrile), has been successfully utilized as an electrolyte additive to create a cyano-functionalized hybrid electrode-electrolyte interphase researchgate.net. The cyano (-CN) group is strongly electron-withdrawing and highly polar, which makes nitrile compounds promising for enhancing electrolyte stability and performance researchgate.netgoogle.com. When added to the electrolyte, this compound participates in the formation of a protective film at the electrode surface researchgate.net.

Research has demonstrated that this compound and its isomers (ortho- and para-) can derive a robust and thermally stable Cathode Electrolyte Interphase (CEI) on the surface of high-voltage cathodes like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) researchgate.net. This engineered CEI layer is crucial for preventing the degradation of the cathode material at high voltages. The protective layer formed with the help of this compound alleviates the cracking of the cathode surface and suppresses its irreversible phase transformation during cycling researchgate.net. The resulting stabilized interface leads to significant improvements in battery performance, including enhanced capacity retention over hundreds of cycles, even at high operating voltages researchgate.net.

Table 2: Effect of Cyano-Substituted Tetrafluorobenzene Additives on Battery Performance

| Battery Type | Additive | Performance Improvement | Source |

| Li | LiCoO₂ | Cyano-substituted tetrafluorobenzene derivatives | |

| Li | LiCoO₂ | Cyano-substituted tetrafluorobenzene derivatives | |

| Li | NCM811 | This compound (m-TFPN) |

Organic Light-Emitting Diode (OLED) Emitters and Thermally Activated Delayed Fluorescence (TADF) Materials